molecular formula C20H32O3 B591076 Mutilin CAS No. 6040-37-5

Mutilin

Cat. No. B591076
CAS RN: 6040-37-5
M. Wt: 320.473
InChI Key: OBUUFWIMEGVAQS-JAFVRLMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mutilin belongs to the class of organic compounds known as this compound derivatives. These are tricyclic diterpenoids structurally characterized by the presence of a 1-oxo-decahydro-3a,9-propanocyclopenta8annulene skeleton .


Synthesis Analysis

The biosynthesis of pleurothis compound, a derivative of this compound, involves a linear pathway and two shunt pathways involving Pl-sdr and Pl-atf. These pathways were identified through the rational heterologous expression of combinations of pleurothis compound biosynthetic genes in Aspergillus oryzae .


Molecular Structure Analysis

Lefamulin, a semisynthetic pleurothis compound, has a tricyclic this compound core that is essential for antimicrobial activity and a C14 side chain which provides the main pharmacodynamics and antimicrobial functions .


Chemical Reactions Analysis

The biosynthesis of pleurothis compound involves the rational heterologous expression of combinations of pleurothis compound biosynthetic genes in Aspergillus oryzae. Three novel pleurothis compound congeners were isolated, and their antimicrobial activity was investigated .


Physical And Chemical Properties Analysis

This compound has a melting point of 68-70 °C, a predicted boiling point of 427.7±45.0 °C, and a predicted density of 1.09±0.1 g/cm3. It is stored in a hygroscopic, cool, dry place in tightly closed receptacles .

Scientific Research Applications

  • Transition from Veterinary to Human Antibiotics : Mutilin derivatives like tiamulin and valnemulin, initially developed for veterinary medicine, have shown promise as human antibiotics. In 2007, Retapamulin became the first new class of topical antibacterial approved for human skin infections in almost two decades. This transition highlights the potential of mutilins in human medicine, particularly their antibacterial mechanism and structural activity relationship (Hu & Zou, 2009).

  • Biosynthesis of Pleurothis compound : Research on this compound and its analogues, as precursors in the biosynthesis of pleurothis compound, has been pivotal. These precursors are vital for studying oxygenation steps in biosynthesis, synthesized from pleurothis compound via deoxygenation (Tsukagoshi, Tokiwano, & Oikawa, 2007).

  • Novel this compound 14-Carbamates : The discovery of novel this compound 14-carbamates, derived from pleurothis compound, presents a potential new class of antibacterial agents. These compounds, like SB-222734, show potent activity against various bacterial pathogens, including those resistant to current treatments (Brooks et al., 2001).

  • Development of this compound Antibiotics for Human Use : The rise of multi-drug-resistant microorganisms has led to reassessing veterinary antibacterial agents, like mutilins, for human use. Retapamulin's market success is a significant step in this direction, driving further development of mutilins for human therapy (Hu, 2009).

  • Antimicrobial Activity of Mytilin Derived Peptides : Mytilin, an antibacterial peptide from mussel serum, has been studied for its structure and antimicrobial activity. Mytilin Derived Peptide-1 and -2, synthesized based on Mytilin-1, exhibit growth-inhibitory properties against various bacteria and fungi, demonstrating potential for further research on antimicrobial peptides (Liu et al., 2010).

  • Absolute Configuration of this compound Derivatives : Studies on the structure of this compound and its derivatives, such as 5-acetylthis compound and 5-bromoacetylthis compound, have confirmed the rigidity of their tricyclic skeleton and helped determine their absolute configuration. This research is crucial for understanding the structural basis of their biological activity (Pilati, Cravotto, & Palmisano, 1995).

Mechanism of Action

Target of Action

Mutilin, a member of the pleurothis compound class of antibiotics, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents .

Mode of Action

This compound interacts with its target by inhibiting protein synthesis. It achieves this by preventing the binding of transfer RNA (tRNA) for peptide transfer . This unique mechanism of action allows this compound to be active against typical and atypical bacteria that cause diseases like community-acquired pneumonia .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 50S subunit of the bacterial ribosome, it disrupts the normal function of the peptidyl transferase center (PTC), thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the death of the bacteria, making this compound an effective antibacterial agent .

Pharmacokinetics

The pharmacokinetics of this compound derivatives, such as lefamulin, have been studied. Lefamulin, a semisynthetic pleurothis compound, has a tricyclic this compound core essential for antimicrobial activity and a C14 side chain which provides the main pharmacodynamics and antimicrobial functions . Modifications of the C14 side chain result in improved solubility and metabolic stability, enhancing antimicrobial activity and allowing lefamulin to overcome bacterial mutations and resistance .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes this compound and its derivatives effective against a variety of bacterial infections, including those caused by drug-resistant strains .

Safety and Hazards

Mutilin is harmful if swallowed. After swallowing, it is recommended to rinse the mouth and not induce vomiting. Call for a doctor immediately .

Future Directions

The study of pleuromutilin derivatives, including this compound, is ongoing. Efforts are being made to modify the structure of pleurothis compound with the aim to improve its bioactivity and pharmacokinetic properties .

Biochemical Analysis

Biochemical Properties

Mutilin interacts with various enzymes and proteins in biochemical reactions. It selectively interacts with prokaryotic ribosomes, inhibiting bacterial protein synthesis . The nature of these interactions is selective and specific, contributing to this compound’s antibacterial activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically prokaryotic ribosomes . This binding inhibits protein synthesis, leading to changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily affects the pathway of protein synthesis by interacting with prokaryotic ribosomes

properties

IUPAC Name

(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15-,16+,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUUFWIMEGVAQS-JAFVRLMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

A: Pleuromutilin antibiotics, such as tiamulin, exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial ribosome. [] This binding occurs specifically at the A-tRNA binding site, interfering with the crucial process of peptide bond formation and thus inhibiting bacterial protein synthesis. [, ]

A: While pleuromutilins, chloramphenicol, clindamycin, and streptogramins all target the PTC, their specific binding sites and interactions with rRNA differ. [] Understanding these differences can guide the development of modified or hybridized drugs with enhanced or broader-spectrum antibacterial activity.

A: Pleurothis compound and its derivatives share a tricyclic diterpene structure, which is crucial for their antibacterial activity. [, , ]

A: this compound is a degradation product of pleurothis compound and lacks the glycolic acid subunit at the C14 position. [, , ] While this compound itself is inactive, its esters, particularly those of substituted thioglycolic acids, exhibit significantly enhanced antibacterial activity. [, ]

A: The carbonyl group within the five-membered ring and the hydroxyl group at C11 are essential for pleurothis compound activity. [] The vinyl group can be hydrogenated without compromising activity. []

A: The C14 position offers significant opportunities for structural modification to enhance activity and solubility. [, , ] Esterification of the C14 hydroxyl group, especially with substituted thioglycolic acids, notably increases antibacterial potency. []

A: Incorporating basic functional groups at the C14 side chain often results in derivatives with enhanced antimicrobial activity, particularly against Gram-positive bacteria and mycoplasmas. [, ]

A: Adding benzene sulfonamide moieties to the C14 side chain significantly improves activity against Gram-positive bacteria, including drug-resistant strains like MRSA. [] This modification highlights the potential for developing pleurothis compound-sulfonamide hybrids with potent and broad-spectrum antibacterial activity.

A: Pleurothis compound derivatives incorporating an amino thiazolyl ring demonstrate improved aqueous solubility and potent antibacterial activity against susceptible and resistant Gram-positive bacteria. [] Molecular docking studies suggest that the amino thiazolyl ring interacts with the 50S ribosomal subunit, contributing to its enhanced activity. []

A: Researchers have explored various synthetic routes, including total synthesis and semi-synthetic approaches. Total synthesis provides precise control over stereochemistry and allows access to diverse analogues. [, , , , , , ] Semi-synthetic approaches utilize naturally occurring pleurothis compound or this compound as starting materials for modifications. [, , , ]

A: Strategies like SmI2-mediated cyclization cascades have been successfully employed to achieve excellent diastereocontrol during the construction of the pleurothis compound core structure. [, ]

A: Nickel-catalyzed reductive cyclization of an appropriately functionalized precursor has been utilized to construct the eight-membered ring of pleurothis compound. [, ]

A: Pleurothis compound antibiotics often exhibit poor water solubility, posing challenges for formulation and administration. []

A: Incorporating polar or ionizable groups, such as amino thiazolyl rings or forming salts with appropriate counterions, can enhance solubility and bioavailability. [, ]

A: Pleurothis compound antibiotics undergo extensive metabolism, primarily through hydroxylation, demethylation, and oxidation. [, ] Hydroxylation at the 2β and 8α positions of the this compound moiety is a major metabolic route. [, ]

A: Yes, significant interspecies differences in the metabolism of pleurothis compound antibiotics have been observed. [, ]

A: Rapid metabolism can lead to a shorter duration of action and potentially lower bioavailability, influencing the overall efficacy of these antibiotics. []

A: Resistance to pleuromutilins can arise from mutations in ribosomal RNA, particularly in regions involved in drug binding. [] Additionally, enzymatic inactivation or efflux mechanisms may contribute to resistance.

A: Pleurothis compound derivatives are currently used in both human and veterinary medicine for treating bacterial infections. [, , , , ] Their unique mechanism of action and activity against some drug-resistant bacteria make them promising candidates for further development to combat the growing threat of antimicrobial resistance.

ANone: Future research could focus on:

  • Developing novel derivatives with improved activity against Gram-negative bacteria and resistant strains. [, , ]
  • Optimizing pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. [, ]
  • Exploring new drug delivery systems to enhance efficacy and reduce toxicity. []
  • Understanding resistance mechanisms in detail and developing strategies to circumvent them. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.